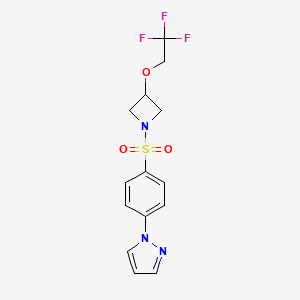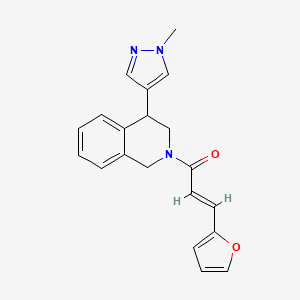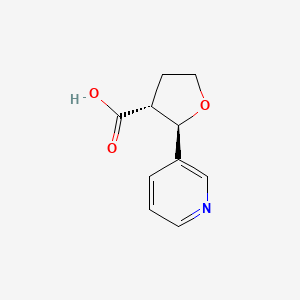![molecular formula C21H24N6O4S B2386835 7-(3-(Benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purin-2,6(3H,7H)-dion CAS No. 872627-89-9](/img/structure/B2386835.png)
7-(3-(Benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purin-2,6(3H,7H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione" is a complex organic compound that has captured the interest of researchers for its potential applications across various scientific fields. The compound features a purine core substituted with various functional groups, including a benzo[d]oxazole moiety, morpholino group, and thioether linkage. This structural diversity grants it unique properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Wissenschaftliche Forschungsanwendungen
"7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione" finds applications in:
Chemistry: : As a building block for synthesizing complex organic molecules.
Biology: : Inhibiting enzymes or proteins due to its purine structure.
Medicine: : Potential drug candidate for treating diseases involving purine metabolism.
Industry: : Used in material science for developing novel polymers or materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Preparation of "7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione" typically involves multi-step synthesis pathways. A common approach includes:
Starting from commercially available purine derivatives.
Introducing the benzo[d]oxazole moiety via nucleophilic substitution reactions.
Forming the thioether linkage through thiolation of an appropriate precursor.
Adding the morpholino group via nucleophilic substitution under mild conditions.
Key reagents used in these steps can include strong bases like sodium hydride, nucleophiles like thiols, and catalysts such as palladium compounds to facilitate coupling reactions.
Industrial Production Methods
For industrial production, optimizing yield and purity is crucial. One approach might involve:
Bulk synthesis using large-scale reactors.
Employing efficient purification techniques like column chromatography or crystallization.
Implementing robust quality control measures to ensure consistency and compliance with industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
"7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione" undergoes various chemical reactions, including:
Oxidation: Typically requires strong oxidizing agents like m-chloroperbenzoic acid.
Reduction: Can be achieved using hydrogenation catalysts or borohydride reagents.
Substitution: Nucleophilic or electrophilic substitution can modify the benzo[d]oxazole moiety or morpholino group.
Common Reagents and Conditions
Reagents like sodium hydride, palladium catalysts, and borohydrides are commonly used. Reaction conditions often involve solvents like dimethylformamide (DMF) or acetonitrile, and temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed depend on the specific reaction:
Oxidation: Yields sulfoxides or sulfones.
Reduction: Produces thioethers or alcohols.
Substitution: Generates derivatives with modified functional groups.
Wirkmechanismus
The compound exerts its effects through:
Molecular Targets: : Binding to enzymes or receptors involved in biochemical pathways.
Pathways: : Altering signal transduction or metabolic pathways, depending on its structural compatibility with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include those with purine cores and varied substituents:
Adenosine derivatives: : Known for their role in biochemistry and pharmacology.
Caffeine: : Another purine derivative with stimulating effects.
Theophylline: : A bronchodilator used in medicine.
The uniqueness of "7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione" lies in its combined functional groups, which provide distinct properties not found in simpler analogs.
Eigenschaften
IUPAC Name |
7-[3-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4S/c1-13(12-32-21-22-14-5-3-4-6-15(14)31-21)11-27-16-17(25(2)20(29)24-18(16)28)23-19(27)26-7-9-30-10-8-26/h3-6,13H,7-12H2,1-2H3,(H,24,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFKZJUKLMYDAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C)CSC4=NC5=CC=CC=C5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B2386752.png)
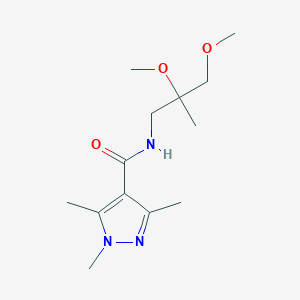
![4-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B2386755.png)
![8-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2386756.png)

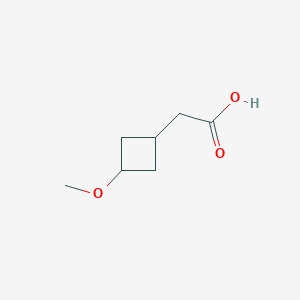
![4-{[(4-methyl-2-pyrimidinyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2386760.png)
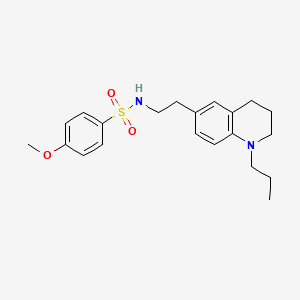
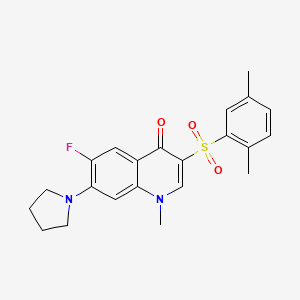
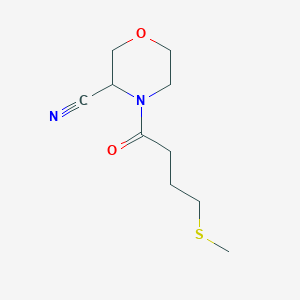
![Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2386767.png)
